6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H20O4. This compound is characterized by the presence of a cyclohexene ring substituted with a cyclohexyloxycarbonyl group and a carboxylic acid group. It is a derivative of cyclohexene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A simpler derivative of cyclohexene with a carboxylic acid group.
1,2,3,6-Tetrahydrobenzoic acid: Another derivative of cyclohexene with similar structural features.
Uniqueness
6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the cyclohexyloxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
75228-36-3 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-cyclohexyloxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H20O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,10-12H,1-3,6-9H2,(H,15,16) |
InChI Key |
BXWSTPOGCQXYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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